2-Iodobenzohydrazide
Overview
Description
2-Iodobenzohydrazide is a useful research compound. Its molecular formula is C7H7IN2O and its molecular weight is 262.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Oxidation and Synthesis Applications
- 2-Iodoxybenzoic acid is used for the dehydrogenation of tetrahydro-β-carbolines to their aromatic forms, as demonstrated in the synthesis of the marine indole alkaloid eudistomin U (Panarese & Waters, 2010).
Structural and Stability Studies
- Polybenzimidazolium hydroxides, which involve 2-phenyl substituents like 2-Iodobenzohydrazide, are of interest for use in alkaline anion exchange membrane fuel cells. Studies show that introducing an ether group in the para-position improves stability under alkaline conditions (Henkensmeier et al., 2012).
Catalytic and Synthetic Properties
- 2-Iodoxybenzoic acid (IBX) is a significant species for the oxidation of alcohols to aldehydes or ketones. Research suggests that reactivity can be improved by adjusting the trans influence with Lewis acids (Jiang et al., 2017).
Antimicrobial Screening
- 2-Aryl-5-((2-arylthiazol-4-yl)methyl)-1,3,4-oxadiazole derivatives, synthesized using iodobenzene diacetate, showed moderate antimicrobial activity. These compounds include structures related to this compound (Mhaske et al., 2017).
Inhibitory Activity Studies
- A class of iodobenzoyldiazenido-functionalized POMs, which are related to this compound, demonstrated potent inhibitory activity against coxsackievirus B3, highlighting potential antiviral applications (Wang et al., 2022).
Organohypervalent Iodine Reagents
- Organohypervalent iodine reagents like 2-iodoxybenzoic acid (IBX) have diverse applications in organic synthesis due to their versatility and environmental benignity. These reagents show uncommon reactivity patterns and novel fields of application, expanding the scope of this compound's utility (Zhdankin, 2011).
Mechanism of Action
While specific information on the mechanism of action of 2-Iodobenzohydrazide was not found in the search results, it is known that hydrazide-hydrazones, including this compound, can exhibit biological activities. For instance, they have been studied for their cytotoxic and antimicrobial properties.
Future Directions
Properties
IUPAC Name |
2-iodobenzohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IN2O/c8-6-4-2-1-3-5(6)7(11)10-9/h1-4H,9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWILBQORUHQREX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10346845 | |
Record name | 2-Iodobenzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10346845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31822-03-4 | |
Record name | 2-Iodobenzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10346845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-IODOBENZOIC ACID HYDRAZIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research paper discusses NP-10, a novel antimitotic agent. Can you elaborate on the role of 2-Iodobenzohydrazide within NP-10 and its potential contribution to the observed antimitotic activity?
A1: While the research article primarily focuses on NP-10 as a whole, it's important to note that NP-10 is a conjugate molecule containing this compound as a key component []. Though the specific contribution of this compound to the overall antimitotic activity of NP-10 isn't explicitly detailed in this study, it's highly likely that its presence influences the molecule's interaction with its biological targets.
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